molecular formula C13H8N2O2 B020464 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne CAS No. 155372-21-7

1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne

Cat. No.: B020464
CAS No.: 155372-21-7
M. Wt: 224.21 g/mol
InChI Key: PHVUSNDFFJPQPI-UHFFFAOYSA-N
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Description

2-[2-(2-Nitrophenyl)ethynyl]pyridine is an organic compound with the molecular formula C13H8N2O2. It is a derivative of pyridine, featuring a nitrophenyl group attached via an ethynyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrophenyl)ethynyl]pyridine typically involves the coupling of 2-ethynylpyridine with 2-nitrobenzyl halides under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for 2-[2-(2-Nitrophenyl)ethynyl]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenyl)ethynyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridine compounds.

Scientific Research Applications

2-[2-(2-Nitrophenyl)ethynyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The ethynyl linkage allows the compound to act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Nitrophenyl)ethynyl]pyridine is unique due to its ethynyl linkage, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[2-(2-nitrophenyl)ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVUSNDFFJPQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372773
Record name 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155372-21-7
Record name 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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